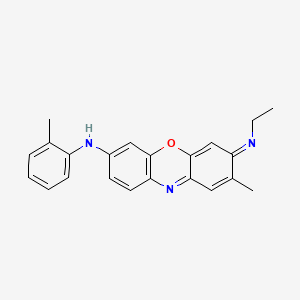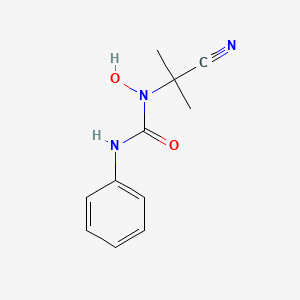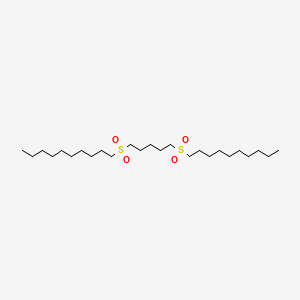
Pentane, 1,5-bis(decylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 1,5-bis(decylsulfonyl)- is an organic compound characterized by the presence of two decylsulfonyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,5-bis(decylsulfonyl)- typically involves the reaction of 1,5-dibromopentane with decylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by decylsulfonyl groups. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Pentane, 1,5-bis(decylsulfonyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,5-bis(decylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl groups can lead to the formation of thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Thiols or sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pentane, 1,5-bis(decylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonyl-containing compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pentane, 1,5-bis(decylsulfonyl)- involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: An organophosphorus compound with similar structural features but different functional groups.
1,5-Bis(ethylsulfonyl)pentane: A compound with shorter alkyl chains on the sulfonyl groups.
Uniqueness
Pentane, 1,5-bis(decylsulfonyl)- is unique due to its long decyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants or in drug delivery systems.
Properties
CAS No. |
73771-53-6 |
|---|---|
Molecular Formula |
C25H52O4S2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
1-(5-decylsulfonylpentylsulfonyl)decane |
InChI |
InChI=1S/C25H52O4S2/c1-3-5-7-9-11-13-15-18-22-30(26,27)24-20-17-21-25-31(28,29)23-19-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
InChI Key |
VCZOYDJJAHXJQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CCCCCS(=O)(=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



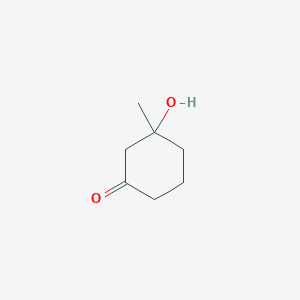

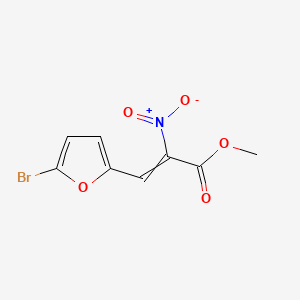
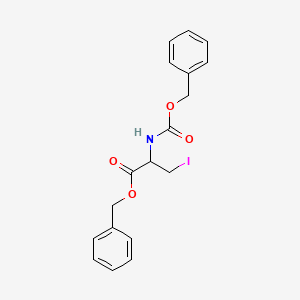
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
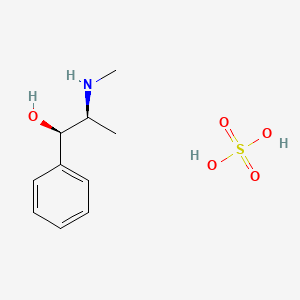
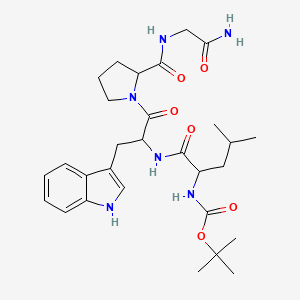
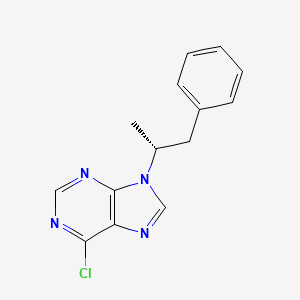
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)
